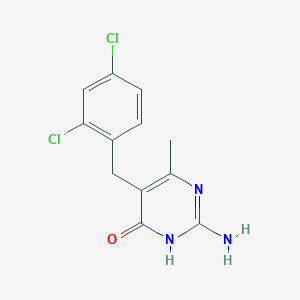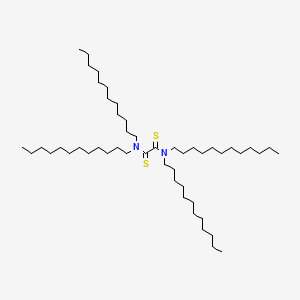
Oxamide, N,N,N',N'-tetradodecyldithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N,N,N’,N’-tetradodecyldithio- is a specialized organic compound that belongs to the class of oxamides It is characterized by the presence of long dodecyl chains and dithio groups attached to the nitrogen atoms of the oxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N,N’,N’-tetradodecyldithio- typically involves the reaction of oxamide with dodecylamine and a sulfurizing agent. One common method is to react oxamide with dodecylamine in the presence of a sulfurizing agent such as sulfur dichloride or phosphorus pentasulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N,N’,N’-tetradodecyldithio- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxamide, N,N,N’,N’-tetradodecyldithio- undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The long dodecyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Oxamide, N,N,N’,N’-tetradodecyldithio- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Oxamide, N,N,N’,N’-tetradodecyldithio- involves its interaction with molecular targets such as enzymes and receptors. The dithio groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The long dodecyl chains can also interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxamide: The parent compound with a simpler structure and different chemical properties.
N,N’-Dioctyl oxamide: A similar compound with shorter alkyl chains.
N,N’-Dibutyl oxamide: Another similar compound with even shorter alkyl chains.
Uniqueness
Oxamide, N,N,N’,N’-tetradodecyldithio- is unique due to its long dodecyl chains and dithio groups, which impart distinct chemical and physical properties. These features make it suitable for applications that require specific interactions with biological membranes and proteins.
Eigenschaften
CAS-Nummer |
63867-47-0 |
|---|---|
Molekularformel |
C50H100N2S2 |
Molekulargewicht |
793.5 g/mol |
IUPAC-Name |
N,N,N',N'-tetradodecylethanedithioamide |
InChI |
InChI=1S/C50H100N2S2/c1-5-9-13-17-21-25-29-33-37-41-45-51(46-42-38-34-30-26-22-18-14-10-6-2)49(53)50(54)52(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 |
InChI-Schlüssel |
CMUSAIAPZJEUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)C(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


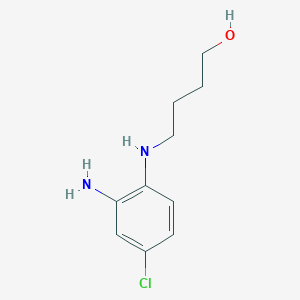
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
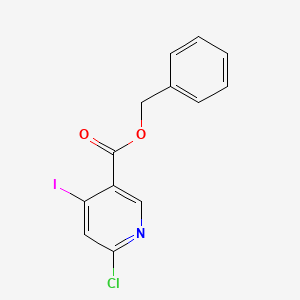
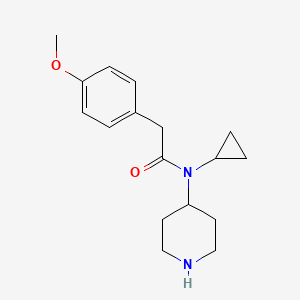
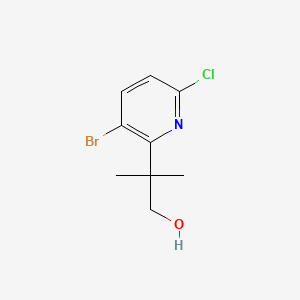
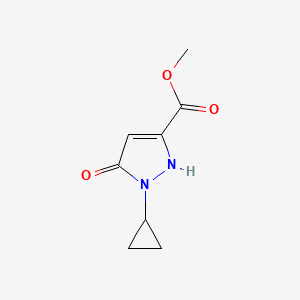
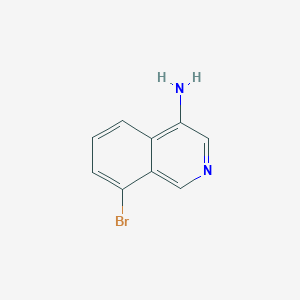

![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
